2,5-Dioxopyrrolidin-1-yl 3-(2,2,2-trifluoroethoxy)benzoate
Description
2,5-Dioxopyrrolidin-1-yl 3-(2,2,2-trifluoroethoxy)benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidin-1-yl group attached to a benzoate moiety, with a trifluoroethoxy substituent, making it an interesting subject for scientific research.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2,2,2-trifluoroethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO5/c14-13(15,16)7-21-9-3-1-2-8(6-9)12(20)22-17-10(18)4-5-11(17)19/h1-3,6H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKPBJGKKSPSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2,2,2-trifluoroethoxy)benzoate typically involves the reaction of 3-(2,2,2-trifluoroethoxy)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(2,2,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroethoxy group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The major products of hydrolysis are 3-(2,2,2-trifluoroethoxy)benzoic acid and N-hydroxysuccinimide.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, through NHS ester chemistry.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(2,2,2-trifluoroethoxy)benzoate involves the formation of a covalent bond with nucleophilic groups in target molecules. The NHS ester moiety reacts with primary amines, forming stable amide bonds. This reaction is widely used in bioconjugation and labeling of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)benzoate
- 2,5-Dioxopyrrolidin-1-yl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate
- 2,5-Dioxopyrrolidin-1-yl acrylate
Uniqueness
Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 3-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
